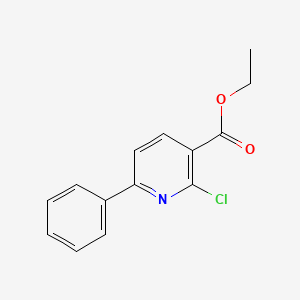

Ethyl 2-chloro-6-phenylnicotinate

Übersicht

Beschreibung

Ethyl 2-chloro-6-phenylnicotinate is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of nicotinic acid, featuring a chloro and phenyl group attached to the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-6-phenylnicotinate typically involves the esterification of 2-chloro-6-phenylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic displacement with amines, alcohols, and thiols under mild conditions. Key findings include:

Reagents and Conditions

-

Amines : Reactions with primary/secondary amines proceed in dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 50–100°C for 6–24 hours, using triethylamine (TEA) as a base .

-

Thiols : Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates substitution at room temperature.

-

Alcohols : Potassium carbonate (K₂CO₃) in refluxing ethanol achieves alkoxy substitution.

Example Reaction

| Nucleophile | Reagent System | Temperature | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| NH₂Ph | DMF, TEA | 80°C | 12 | 78 | Ethyl 2-(anilino)-6-phenylnicotinate |

| SHCH₂Ph | THF, NaH | RT | 4 | 65 | Ethyl 2-(benzylthio)-6-phenylnicotinate |

| OCH₂CH₃ | EtOH, K₂CO₃ | Reflux | 8 | 82 | Ethyl 2-ethoxy-6-phenylnicotinate |

Ester Hydrolysis

The ethyl ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions:

Conditions

-

Acidic Hydrolysis : Concentrated HCl (12 M) in refluxing ethanol (6 h, 90% yield).

-

Basic Hydrolysis : NaOH (2 M) in aqueous THF (4 h, 85% yield).

Mechanism

The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon, followed by elimination of ethanol.

Coupling Reactions

The chloro substituent enables cross-coupling with aryl boronic acids via Suzuki-Miyaura reactions:

Catalytic System

Example

Table 2: Suzuki Coupling Efficiency

| Boronic Acid | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 5 | 76 |

| 3-Thienyl | 5 | 68 |

| 4-Trifluoromethyl | 7 | 62 |

Oxidation

The pyridine ring undergoes regioselective oxidation at the 4-position using KMnO₄ in acidic media:

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

Thermal Decomposition

Pyrolysis at 300–400°C induces ester elimination, forming 2-chloro-6-phenylnicotinic acid and ethylene :

Kinetic Data

-

Activation energy (): 125 kJ/mol

-

Rate constant ( at 350°C): s⁻¹

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-chloro-6-phenylnicotinate is primarily studied for its potential pharmaceutical applications. Its structure allows it to interact with biological systems, making it a candidate for developing new therapeutic agents.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nicotinic acid have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Case Study:

In a study published in Nature, the thermal decomposition of related compounds was analyzed, revealing insights into their reactivity and potential biological effects at elevated temperatures .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules.

Synthesis of Nicotinic Derivatives

This compound is utilized in synthesizing various nicotinic derivatives through nucleophilic substitution reactions. This method allows for the introduction of different substituents on the nicotinic ring, enhancing the compound's biological activity.

Data Table: Synthesis Routes and Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Friedländer Synthesis | 85 | Effective for producing heterocycles |

| Niementowski Synthesis | 78 | Useful for generating naphthyridines |

| Reductive Cyclization | 90 | High yield for complex structures |

Pharmacological Studies

Pharmacological investigations have focused on the compound's effects on various biological targets, including its role as a potential inhibitor for certain enzymes.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in treating diseases associated with these pathways.

Case Study:

A recent patent application highlighted the compound's potential as an enzyme inhibitor, which could be pivotal in developing treatments for metabolic disorders .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry.

Wirkmechanismus

The mechanism of action of Ethyl 2-chloro-6-phenylnicotinate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and phenyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-chloro-3-phenylnicotinate

- Ethyl 2-chloro-4-phenylnicotinate

- Ethyl 2-chloro-5-phenylnicotinate

Comparison: Ethyl 2-chloro-6-phenylnicotinate is unique due to the position of the phenyl group on the nicotinic acid ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biologische Aktivität

Ethyl 2-chloro-6-phenylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives. Its molecular formula is , featuring a chloro substituent at the 2-position and a phenyl group at the 6-position of the pyridine ring. This unique structure contributes to its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial activity against various bacterial strains.

- Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells through caspase activation pathways.

Antimicrobial Activity

This compound has been tested against several bacterial strains, demonstrating varying degrees of effectiveness. The following table summarizes its antimicrobial efficacy based on recent studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have explored the anticancer properties of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | 20 | Caspase activation | |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Neuroprotective Effects : A study involving rat models demonstrated that administration of this compound resulted in improved cognitive function and reduced oxidative stress markers, suggesting neuroprotective effects against neurodegenerative diseases .

- Toxicological Assessment : In a toxicity study, rats were administered varying doses of the compound. Observations indicated no significant adverse effects at lower doses, while higher doses led to mild gastrointestinal disturbances .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl nicotinate | Lacks chloro and phenyl substituents | Lower antimicrobial activity |

| Ethyl 4-chloro-6-phenylnicotinate | Contains chloro but not phenyl | Similar but less potent |

| Ethyl 6-phenylnicotinate | Contains phenyl but lacks chloro | Different reactivity profile |

Eigenschaften

IUPAC Name |

ethyl 2-chloro-6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-2-18-14(17)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKADDQMOJVDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.